3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester
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Overview
Description
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester is a chemical compound with the molecular formula C17H28O2. It is known for its unique structure, which includes a cyclohexene ring and a hexenoic acid ester. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester typically involves the esterification of 3-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to cell signaling and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The cyclohexene ring structure also plays a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3Z)-
- 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-
Uniqueness
Compared to its similar compounds, 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. The presence of the cyclohexene ring also contributes to its unique properties, making it a valuable compound for various applications.
Properties
CAS No. |
244626-75-3 |
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Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
methyl (E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enoate |
InChI |
InChI=1S/C17H28O2/c1-13(9-11-16(18)19-5)8-10-15-14(2)7-6-12-17(15,3)4/h9H,6-8,10-12H2,1-5H3/b13-9+ |
InChI Key |
RHIVEMKMSIGPND-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC(=O)OC)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCC(=O)OC)C |
Origin of Product |
United States |
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